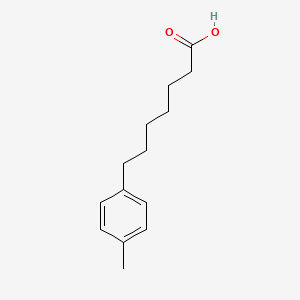
7-(p-Tolyl)heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(p-Tolyl)heptanoic acid is an organic compound with the molecular formula C14H20O2 It is characterized by a heptanoic acid backbone with a p-tolyl group attached to the seventh carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(p-Tolyl)heptanoic acid typically involves the reaction of p-tolylmagnesium bromide with heptanoic acid chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows: [ \text{p-TolylMgBr} + \text{Heptanoic acid chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the p-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 7-(p-tolyl)heptanone or 7-(p-tolyl)heptanal.
Reduction: Formation of 7-(p-tolyl)heptanol.
Substitution: Formation of 7-(p-bromotolyl)heptanoic acid or 7-(p-chlorotolyl)heptanoic acid.
科学研究应用
7-(p-Tolyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 7-(p-Tolyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Heptanoic acid: A seven-carbon chain carboxylic acid without the p-tolyl group.
p-Toluic acid: A carboxylic acid with a p-tolyl group but a shorter carbon chain.
Comparison:
Uniqueness: 7-(p-Tolyl)heptanoic acid is unique due to the presence of both a heptanoic acid backbone and a p-tolyl group, which imparts distinct chemical and biological properties.
Chemical Properties: Compared to heptanoic acid, this compound has enhanced hydrophobicity and potential for more diverse chemical reactions due to the aromatic ring.
Biological Activity: The presence of the p-tolyl group may enhance the biological activity of the compound, making it more effective in certain applications.
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
7-(4-methylphenyl)heptanoic acid |
InChI |
InChI=1S/C14H20O2/c1-12-8-10-13(11-9-12)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |
InChI 键 |
IULVPTNFONBXHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















